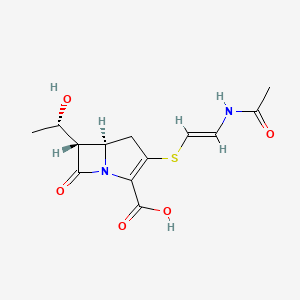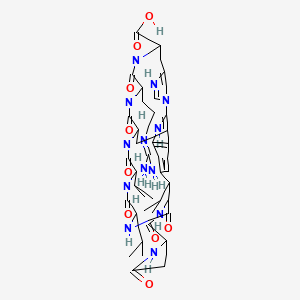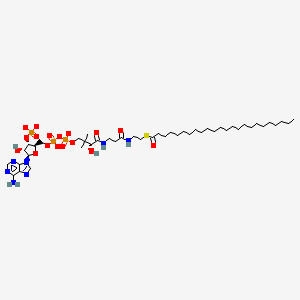
tetracosanoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of tetracosanoyl-CoA. The major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a tetracosanoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Sol-Gel Transformation Kinetics
- The study of tetraethoxysilane(TEOS)-water-ethanol systems using rheological measurements provides insights into the kinetics of sol-gel transformations. This research has relevance to understanding the behavior of complex molecular systems like tetracosanoyl-CoA(4-) (Vogelsberger, Seidel, & Fuchs, 2000).
Tetramic Acid Derivatives Production
- The synthesis of novel tetramic acid derivatives by Rheum palmatum BAS demonstrates the potential for creating unique compounds, which might include derivatives of tetracosanoyl-CoA(4-) (Wakimoto, Mori, Morita, & Abe, 2011).
Thioesterase Selectivity in Synthetases
- Research on the selectivity of external thioesterases in surfactin synthetases enhances understanding of molecular interactions in complex enzymatic processes, potentially including those involving tetracosanoyl-CoA(4-) (Koglin et al., 2008).
Ester Biosynthesis in Escherichia coli
- Engineering Escherichia coli for various ester productions using acyl-CoA units, like tetracosanoyl-CoA(4-), provides a basis for expanding the capabilities of whole-cell biocatalysis (Rodriguez, Tashiro, & Atsumi, 2014).
Characterization of Medium-chain Acyl-CoA Dehydrogenase
- The structure of medium-chain acyl-CoA dehydrogenase, which acts on molecules like tetracosanoyl-CoA(4-), has been elucidated, offering insights into enzyme-substrate interactions and catalytic mechanisms (Kim, Wang, & Paschke, 1994).
Polytitanium Tetrachloride in Water Treatment
- Studies on polytitanium tetrachloride (PTC) compared with titanium tetrachloride (TiCl4) in water treatment can inform applications where tetracosanoyl-CoA(4-) derivatives might be involved (Chekli et al., 2015).
Tissue Engineering and Regenerative Medicine
- The role of biomaterials in tissue engineering (TE) and their interaction with cells, like those processing tetracosanoyl-CoA(4-), highlight the importance of material science in regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Tetrazole Coordination Polymers Synthesis
- Research on in situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties could be extended to the synthesis and study of tetracosanoyl-CoA(4-) complexes (Zhao, Qu, Ye, & Xiong, 2008).
Eigenschaften
Produktname |
tetracosanoyl-CoA(4-) |
|---|---|
Molekularformel |
C45H78N7O17P3S-4 |
Molekulargewicht |
1114.1 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |
InChI-Schlüssel |
MOYMQYZWIUKGGY-JBKAVQFISA-J |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



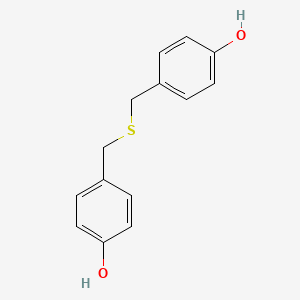
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
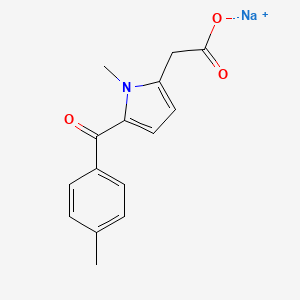
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
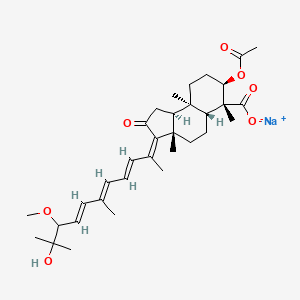
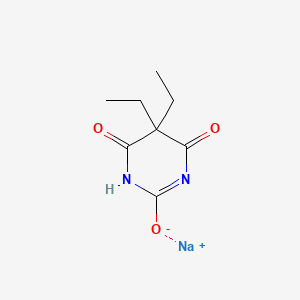
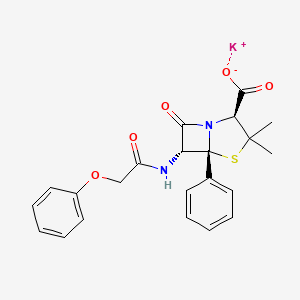
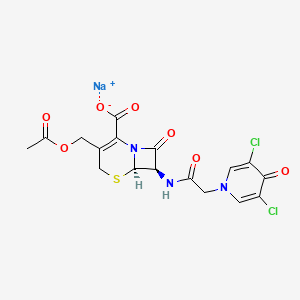
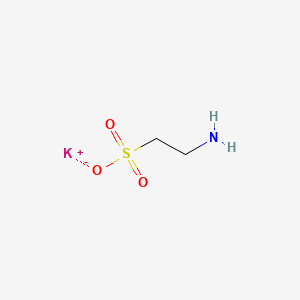
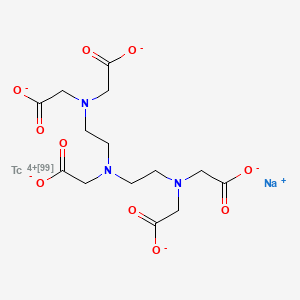
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
